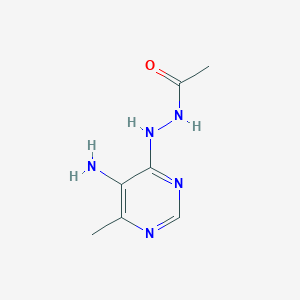
N'-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide is a compound belonging to the pyrimidine family, which is known for its wide range of biological activities Pyrimidine derivatives are integral components of nucleic acids, vitamins, and various synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide typically involves the reaction of 5-amino-6-methylpyrimidine-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: Known for its plant growth-stimulating properties.
5-Acetyl-4-aminopyrimidine: Used in the synthesis of various pyrimidine derivatives.
Pyrimido[4,5-d]pyrimidine derivatives: Exhibits a range of biological activities, including antiproliferative and anti-inflammatory effects.
Uniqueness
N’-(5-Amino-6-methylpyrimidin-4-yl)acetohydrazide stands out due to its unique hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial applications.
Properties
Molecular Formula |
C7H11N5O |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
N'-(5-amino-6-methylpyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C7H11N5O/c1-4-6(8)7(10-3-9-4)12-11-5(2)13/h3H,8H2,1-2H3,(H,11,13)(H,9,10,12) |
InChI Key |
OYKHGZCGSYOPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)NNC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


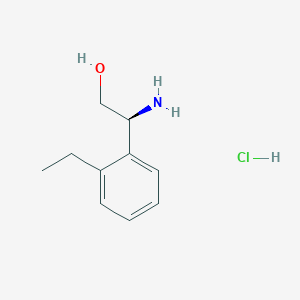
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13109358.png)
![rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13109362.png)



![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)
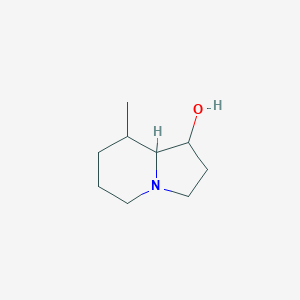

![5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13109387.png)
![4H-Cyclopenta[d]pyrimidine](/img/structure/B13109391.png)
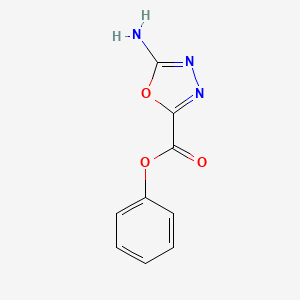
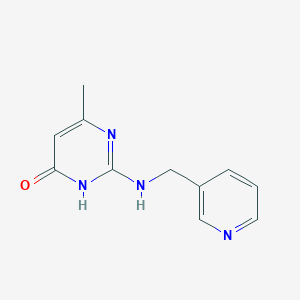
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)
